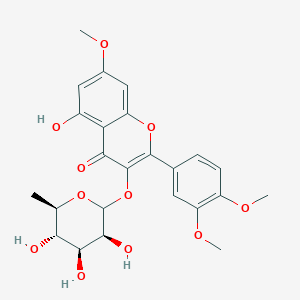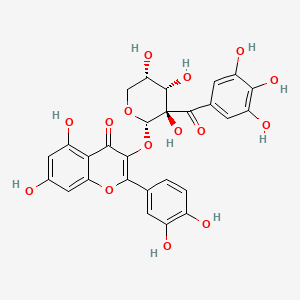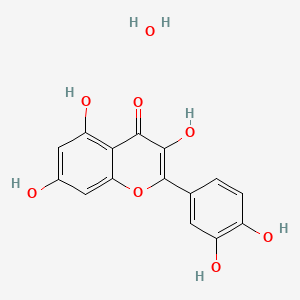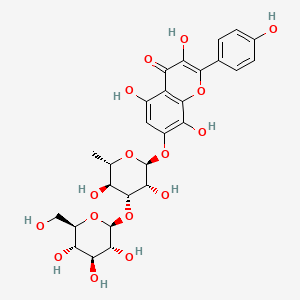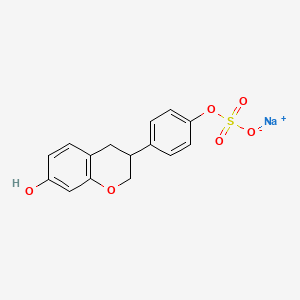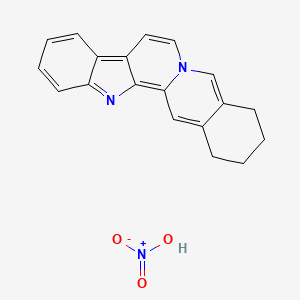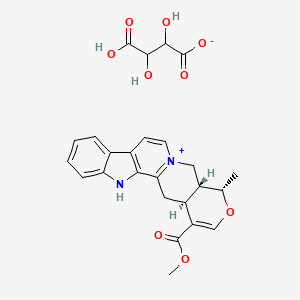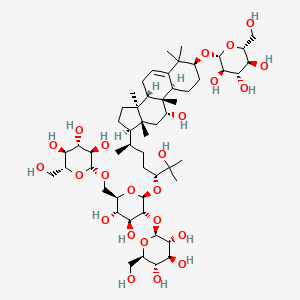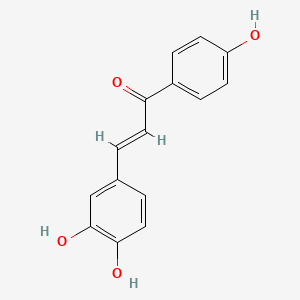
(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
This would typically include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, structural formula, and possibly its 3D conformation.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants and products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Antioxidant Activity : A study by Sulpizio et al. (2016) explored the synthesis and characterization of 2'-aminochalcone derivatives, including compounds similar to "(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one". They investigated their in vitro antioxidant activity, revealing that derivatives with two hydroxyl functionalities exhibited stronger antioxidant activity compared to other derivatives (Sulpizio et al., 2016).
Electronic Properties and Chemical Reactivity : Adole et al. (2020) examined (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one for its geometrical entities, electronic properties, and chemical reactivity. The study employed density functional theory (DFT) to explore structural, spectroscopic, and chemical reactivity aspects, suggesting potential applications in material science (Adole et al., 2020).
Antiproliferative Activity : A study by Ma et al. (2017) on compounds from the traditional Chinese medicine Daphniphyllum macropodum Miq. found that certain derivatives, structurally related to the compound , showed significant antiproliferative activity on human non-small cell lung cancer cell lines (Ma et al., 2017).
Crystal Structure Analysis : Research by Gomes et al. (2020) analyzed the crystal structures of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives, revealing insights into molecular geometry and interactions. Such analysis is crucial for understanding the physical properties and potential applications of these compounds in various fields (Gomes et al., 2020).
Conformational Analysis : Zheng Jin-hong (2011) conducted NMR spectroscopy and conformational analysis on (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives. This study provides insights into the molecular structure and potential applications in chemical and pharmaceutical research (Zheng, 2011).
Photophysical Properties : Kumari et al. (2017) investigated the effect of solvent polarity on the photophysical properties of chalcone derivatives. This research is significant for understanding the behavior of such compounds in different environments, which can be essential for their application in various technological and scientific fields (Kumari et al., 2017).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications it could have.
Please consult with a professional chemist or a reliable source for accurate information.
Propriétés
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12-5-3-11(4-6-12)13(17)7-1-10-2-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPERCWWUZZKHCL-LREOWRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',3,4-Trihydroxychalcone | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



